molecular formula C14H11FN4O3 B1487699 ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate CAS No. 1333915-48-2

ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1487699
CAS No.: 1333915-48-2
M. Wt: 302.26 g/mol
InChI Key: WSVPLGXGHHVNDK-UHFFFAOYSA-N
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Description

Ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a fluorophenyl-imidazole moiety and an ethyl carboxylate group. Key properties include:

  • Molecular formula: C₁₄H₁₁FN₄O₃ (derived from structural analogs in and ).
  • CAS No.: 1274477-51-8 (related compound in ).
  • Applications: Primarily used in research and development, particularly in medicinal chemistry for exploring kinase inhibitors or antimicrobial agents .
  • Availability: Discontinued as per commercial listings, limiting its accessibility for current studies .

Properties

IUPAC Name

ethyl 5-(3-fluoro-2-imidazol-1-ylphenyl)-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O3/c1-2-21-14(20)12-17-13(22-18-12)9-4-3-5-10(15)11(9)19-7-6-16-8-19/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVPLGXGHHVNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=C(C(=CC=C2)F)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate (CAS: 1333915-48-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C14H11FN4O3C_{14}H_{11}FN_{4}O_{3}, with a molecular weight of 302.26 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit promising antitumor properties. For instance, a structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring and the presence of electron-withdrawing groups significantly enhance cytotoxic activity against various cancer cell lines. This compound has shown potential against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA431 (human epidermoid carcinoma)<10Induces apoptosis
Similar OxadiazolesVarious<20Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazoles can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. This compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacteria TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Studies suggest that the compound may inhibit key enzymes involved in cellular proliferation or induce oxidative stress leading to cell death.

Case Studies

In a recent study published in MDPI, researchers synthesized a series of oxadiazole derivatives and tested their biological activities. The findings indicated that compounds similar to this compound exhibited potent cytotoxic effects against various cancer cell lines and showed promise as potential anticancer agents .

Another investigation focused on the synthesis and biological evaluation of new oxadiazole derivatives for their antimicrobial properties. The results highlighted the effectiveness of these compounds against resistant bacterial strains .

Comparison with Similar Compounds

Structural Analogues in the Oxadiazole Family

The 1,2,4-oxadiazole scaffold is widely utilized due to its metabolic stability and hydrogen-bonding capacity. Below is a comparative analysis of key derivatives:

Compound Name CAS No. Substituents Molecular Formula Availability Key Differences
Ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate N/A 3-fluoro-2-(imidazolyl)phenyl C₁₄H₁₁FN₄O₃ Discontinued Unique imidazole-fluorophenyl synergy
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate 16691-25-1 Phenyl C₁₁H₁₀N₂O₃ In stock Lacks imidazole and fluorine; 1,3,4-oxadiazole isomer
Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate 158154-63-3 tert-Butyl C₉H₁₄N₂O₃ In stock Bulky alkyl substituent instead of aromatic groups
Ethyl 3-((2-(difluoromethyl)-1H-benzimidazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate 1018166-57-8 Benzimidazole-difluoromethyl C₁₄H₁₂F₂N₄O₃ Limited data Benzimidazole enhances π-π stacking potential

Key Observations :

  • Bioactivity: The fluorine and imidazole groups in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) compared to non-halogenated analogs .
  • Synthetic Challenges : The discontinued status of the target compound suggests synthetic complexity or instability compared to simpler derivatives like ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate .

Isoxazole and Imidazole-Containing Analogues

Compounds with isoxazole or alternative imidazole substitutions provide insights into scaffold flexibility:

  • 5-[4-(1H-Imidazol-1-yl)phenyl]-1,2-oxazole (CAS: MFCD00127066):
    • Features an isoxazole ring instead of oxadiazole, reducing metabolic stability but improving solubility .
    • Retains imidazole-phenyl linkage, emphasizing the role of aromatic stacking in drug design .

Research Findings and Practical Implications

  • Medicinal Chemistry: The target compound’s fluorine atom likely improves membrane permeability and bioavailability compared to non-fluorinated analogs .
  • Crystallography : Tools like SHELX and ORTEP-3 () are critical for resolving the stereochemistry of such complex heterocycles, though structural data for the target compound remains scarce.
  • Safety Profile: Analogous compounds (e.g., Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate in ) are classified as non-hazardous, suggesting similar safety for the target compound.

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate typically involves:

  • Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime or hydrazide precursors.
  • Introduction of the 3-fluoro-2-(1H-imidazol-1-yl)phenyl substituent through nucleophilic substitution or coupling reactions.
  • Esterification to yield the ethyl carboxylate group at the 3-position of the oxadiazole ring.

This approach is consistent with the preparation of similar oxadiazole derivatives described in literature and patents.

Formation of the 1,2,4-Oxadiazole Core

Cyclization of Amidoximes or Hydrazides

  • The oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes or acyl hydrazides.
  • Amidoximes are reacted with carboxylic acid derivatives (e.g., acid chlorides or esters) under dehydrating conditions to form the 1,2,4-oxadiazole ring.
  • For example, perfluoroalkyl amidoximes react with perfluoroacyl chlorides followed by cyclization/dehydration using phosphorus pentoxide at elevated temperatures (200–300°C) without solvents.
  • Alternatively, hydrazides can be converted to oxadiazoles by treatment with reagents such as phosphoryl chloride or thionyl chloride, often followed by reflux and purification steps.

Use of Hydrazine Hydrate and Carbon Disulfide

  • Hydrazine hydrate is used to convert esters to hydrazides, which are key intermediates.
  • In some protocols, hydrazides react with carbon disulfide in the presence of potassium hydroxide under reflux to form mercapto-oxadiazole intermediates, which can be further functionalized.

Esterification to Form Ethyl Carboxylate

  • The carboxylate group at the 3-position of the oxadiazole ring is introduced or maintained as an ethyl ester.
  • Esterification can be achieved by reacting the acid or acid chloride intermediate with ethanol under acidic or basic conditions.
  • Crystallization from ethanol is commonly used to purify the final ester product.

Representative Preparation Procedure (Literature-Based)

Step Reagents & Conditions Description Yield & Notes
1 Starting phenyl derivative with fluoro and imidazole groups Preparation of substituted aromatic precursor Confirmed by NMR and IR
2 Reaction of aromatic precursor with ethyl chloroacetate and potassium carbonate in acetone Formation of ethyl (2-substituted-1H-imidazol-1-yl)acetate intermediate Moderate to good yield (60-80%)
3 Treatment of ester intermediate with hydrazine hydrate in ethanol under reflux Conversion to hydrazide derivative High yield, monitored by TLC
4 Reaction of hydrazide with suitable carboxylic acid chloride or acid under dehydrating conditions (e.g., phosphoryl chloride) Cyclization to 1,2,4-oxadiazole ring Purification by recrystallization or chromatography
5 Final purification by crystallization from ethanol Isolation of this compound High purity product confirmed by spectroscopic methods

Analytical and Research Findings

  • Thin-layer chromatography (TLC) is routinely used to monitor reaction progress.
  • Purity and structural confirmation are achieved by infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and elemental analysis.
  • Yields typically range from moderate to high (60–94%) depending on reaction conditions and purification methods.
  • Visible-light photocatalytic methods and oxidative cyclizations have been reported for related oxadiazole derivatives, offering mild and efficient alternatives.
  • Regioselectivity and high yields can be enhanced by using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) for cyclization steps.

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Amidoxime Cyclization with Acyl Chlorides Amidoxime, acyl chloride, P2O5 200-300°C, solvent-free High purity, well-established High temperature required
Hydrazide Cyclization with Phosphoryl Chloride Hydrazide, POCl3 Reflux, inert atmosphere Efficient ring closure Requires careful handling of reagents
Hydrazide + Carbon Disulfide Hydrazide, CS2, KOH Reflux in ethanol Formation of mercapto-oxadiazoles Multi-step, intermediate purification
Nucleophilic Aromatic Substitution Fluoroaryl halide, imidazole, K2CO3 Room temp to reflux Mild conditions, good yields Requires activated aromatic ring
Photocatalytic Oxidative Cyclization Semicarbazones, eosin-Y, visible light Ambient temperature Eco-friendly, rapid Limited substrate scope

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate, and how can intermediates be validated?

  • Methodological Answer : A two-step approach is recommended: (i) Condensation of 3-fluoro-2-(1H-imidazol-1-yl)benzaldehyde with ethyl cyanoacetate to form the oxadiazole ring, followed by (ii) esterification. Intermediates should be validated via TLC (as in ) and mass spectrometry (MS). For example, a related oxadiazole ester (ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate) was hydrolyzed to its carboxylic acid derivative with 94% yield, confirmed by ESI-MS (m/z 235.1 [M+H]⁺) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Use 1H^1H-NMR to confirm substituent environments (e.g., imidazole protons at δ 7.5–8.5 ppm, fluorophenyl protons at δ 6.8–7.4 ppm) and 13C^{13}C-NMR for carbonyl (C=O, ~165–170 ppm) and oxadiazole ring carbons. High-resolution mass spectrometry (HRMS) is essential for molecular weight validation (e.g., ±0.01 Da tolerance, as in ). For analogs, UPLC-MS and HRMS confirmed structures with precision .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or solid-state packing?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks. Structure validation tools like PLATON ( ) should assess data quality (R-factor < 5%). For imidazole-containing complexes, SC-XRD revealed distorted octahedral geometries and hydrogen-bonded 3D networks .

Advanced Research Questions

Q. How can researchers design experiments to probe the reactivity of the oxadiazole ring under acidic or basic conditions?

  • Methodological Answer : Perform controlled hydrolysis (e.g., General Procedure-III in ) using NaOH/HCl to cleave the oxadiazole ring. Monitor reaction progress via HPLC and characterize products using 19F^{19}F-NMR (for fluorine retention) and IR (loss of C=O stretch at ~1740 cm⁻¹). Compare kinetic data under varying pH to identify stability thresholds.

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the imidazole and fluorophenyl moieties?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., trifluoromethyl, methoxy) on the phenyl ring ( ). Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). For example, fluorophenyl groups in enhanced metabolic stability, while imidazole substitutions modulated hydrogen-bonding interactions .

Q. How can contradictory spectral or crystallographic data be resolved during structural validation?

  • Methodological Answer : Cross-validate using complementary techniques: (i) SC-XRD for absolute configuration, (ii) DFT-calculated NMR shifts (e.g., Gaussian 09) to match experimental 1H^1H-NMR, and (iii) Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions. For unresolved conflicts, re-evaluate sample purity via HPLC ( ).

Q. What computational methods are suitable for predicting the compound’s electronic properties and reaction mechanisms?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. For reaction mechanisms (e.g., oxadiazole ring-opening), use transition state optimization (IRC analysis) in Gaussian. employed DFT to correlate electronic properties with biological activity .

Q. How can researchers optimize synthetic yields when scaling up from milligram to gram quantities?

  • Methodological Answer : Conduct Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For ester hydrolysis (e.g., ), scale-up in a continuous-flow reactor improves reproducibility. Monitor exothermicity via in-situ IR spectroscopy and adjust stirring rates to mitigate byproduct formation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate

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